molecular formula C7H4F3NO2 B1409586 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde CAS No. 1227580-89-3

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B1409586
CAS No.: 1227580-89-3
M. Wt: 191.11 g/mol
InChI Key: GWVSSFVOTQDBGN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 It is a derivative of isonicotinaldehyde, where the hydrogen atoms are substituted with hydroxyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of isonicotinaldehyde with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde (2-formylpyridine): Similar structure but lacks the trifluoromethyl group.

    Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the trifluoromethyl group.

    Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both hydroxyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-oxo-3-(trifluoromethyl)-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(3-12)1-2-11-6(5)13/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVSSFVOTQDBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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